molecular formula C9H10ClN3O2S B2746534 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride CAS No. 20361-50-6

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride

Cat. No.: B2746534
CAS No.: 20361-50-6
M. Wt: 259.71
InChI Key: JTKSUEWIBXVAAS-UHFFFAOYSA-N
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Description

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride is a biochemical compound with the molecular formula C₉H₉N₃O₂S•HCl and a molecular weight of 259.71 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is characterized by the presence of a benzothiadiazole ring attached to an alanine moiety, making it a unique structure in the realm of biochemical research.

Preparation Methods

The synthesis of 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride involves several steps, typically starting with the preparation of the benzothiadiazole ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The alanine moiety may facilitate the compound’s incorporation into biological systems, allowing it to exert its effects at the molecular level .

Comparison with Similar Compounds

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzothiadiazole ring with an alanine moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSUEWIBXVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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